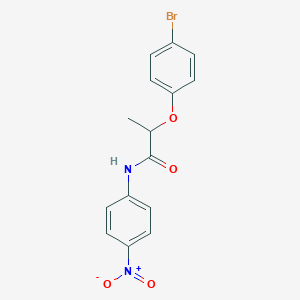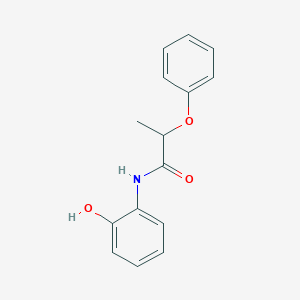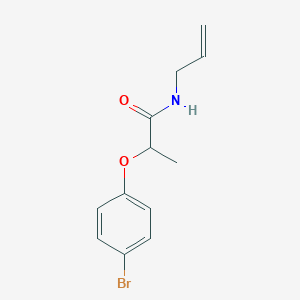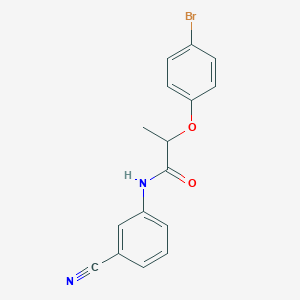
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide, also known as BPNP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BPNP belongs to the class of amide compounds and has a molecular formula of C15H12BrN3O4.
Mécanisme D'action
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide's mechanism of action is not fully understood, but it is thought to involve the inhibition of specific enzymes or pathways in cells. One study found that 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide inhibited the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair. Another study found that 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide inhibited the activation of a pathway called NF-κB, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide has been shown to have a variety of biochemical and physiological effects in cells and animals. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide has been shown to have antioxidant effects and to modulate the activity of certain neurotransmitters in the brain. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a variety of potential pharmacological properties. However, 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand its toxicity and potential side effects.
Orientations Futures
There are several future directions for research on 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy against different types of cancer cells and to understand its mechanism of action. Another area of interest is its potential as an anti-inflammatory agent. Additional studies are needed to determine its efficacy in different animal models of inflammation and to understand its mechanism of action. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide and to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide has been studied for its potential pharmacological properties, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. One study found that 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide inhibited the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Another study found that 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide had anti-inflammatory effects in a mouse model of acute lung injury.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-10(22-14-8-2-11(16)3-9-14)15(19)17-12-4-6-13(7-5-12)18(20)21/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMQCLBPIWNULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4112608.png)
![2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4112609.png)


![N'-(4-bromobenzoyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzohydrazide](/img/structure/B4112640.png)
![4-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112653.png)
![4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B4112657.png)
![1-[(4-fluorobenzyl)oxy]-3-(4-nitrophenoxy)benzene](/img/structure/B4112667.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4112674.png)
![1-{4-[(4-fluorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B4112677.png)



![N-[4-iodo-2-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4112721.png)